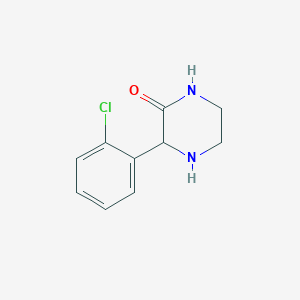

3-(2-Chlorophenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFYBXGMSLFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-31-4 | |

| Record name | 3-(2-chlorophenyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Chlorophenyl Piperazin 2 One and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Piperazinone Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the 3-(2-Chlorophenyl)piperazin-2-one core, several strategic disconnections can be envisioned, primarily revolving around the formation of the heterocyclic ring's C-N bonds and the amide functionality.

A primary and logical disconnection is that of the amide bond (C2-N1). This leads back to two key synthons: an N-substituted ethylenediamine (B42938) and a C2 carboxylate equivalent. In the forward sense, this corresponds to a cyclocondensation reaction. A second common strategy involves disconnecting the two C-N bonds forming the ring, which suggests a cyclization reaction between a 1,2-diamine and a two-carbon dielectrophile, such as an α,β-unsaturated ester or a derivative of glyoxylic acid.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection 1 (Amide C-N bond): The most intuitive disconnection breaks the amide bond of the piperazinone ring. This simplifies the target molecule to N-(2-aminoethyl)-2-chloroaniline and a two-carbon electrophile like ethyl chloroacetate (B1199739) or a glyoxylate (B1226380) derivative. This is a robust strategy as amide bond formation and subsequent intramolecular cyclization are generally high-yielding reactions.

Disconnection 2 (N1-C6 and C5-N4 bonds): An alternative approach involves disconnecting the ring at the N1-C6 and C5-N4 positions. This points to a strategy involving the reaction of 2-chloroaniline (B154045) with a protected aminoacetaldehyde followed by reductive amination and cyclization, or the reaction of 1-(2-chlorophenyl)piperazine (B141456) with a suitable reagent to form the lactam ring.

Disconnection 3 (C3-Cα bond): A third strategy focuses on forming the C-Aryl bond late in the synthesis. This would involve a disconnection at the C3-Aryl bond, suggesting a transition metal-catalyzed cross-coupling reaction on a pre-formed 3-halopiperazin-2-one or a related derivative.

These disconnections form the basis for various synthetic strategies, including linear, convergent, and divergent approaches to the target molecule and its analogs.

Convergent and Divergent Synthetic Pathways for Complex Derivatives

Convergent and divergent syntheses offer powerful tools for the efficient generation of molecular diversity, which is crucial for structure-activity relationship (SAR) studies.

Convergent Pathways: These strategies involve the independent synthesis of complex molecular fragments that are combined in the final stages. This approach is highly efficient for complex targets. A notable example is the Stannyl Amine Protocol (SnAP) chemistry, which provides a convergent method for synthesizing piperazines from aldehydes. mdpi.com This strategy relies on the facile generation of a radical from a stannane (B1208499) reagent to achieve a combined cyclization and C-C bond addition to an imine. mdpi.com Another convergent approach is the palladium-catalyzed decarboxylative cyclization, which couples a diamine component with a propargyl unit to furnish highly substituted piperazinones. organic-chemistry.org

Divergent Pathways: A divergent synthesis begins with a common intermediate that is elaborated into a library of structurally related compounds. For the this compound scaffold, a core piperazinone could be synthesized and subsequently functionalized at the N1 or N4 positions, or at the C5 and C6 methylene (B1212753) positions through C-H activation chemistry. This allows for the rapid generation of a library of analogs for biological screening. For instance, a novel series of ligands for the dopamine (B1211576) D3 receptor was developed using a divergent approach starting from an aryl-substituted piperazine (B1678402) ring, which was then connected to various terminal aryl amides via different alkyl linkers to explore the SAR. nih.gov Furthermore, solvent-controlled divergent synthesis has been demonstrated in related heterocyclic systems, where simply changing the solvent can switch the reaction pathway to yield different constitutional isomers from the same starting materials. epa.gov

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The stereocenter at the C3 position of this compound necessitates the use of stereoselective synthetic methods to access individual isomers.

Several powerful asymmetric methodologies have been developed for the synthesis of chiral piperazin-2-ones:

Asymmetric Catalysis: A one-pot catalytic synthesis of 3-aryl-piperazin-2-ones has been achieved with high enantioselectivity (up to 99% ee). acs.org This method employs a quinine-derived urea (B33335) catalyst to mediate a sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org

Asymmetric Hydrogenation: A palladium-catalyzed asymmetric hydrogenation of substituted pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantiomeric excess (up to 90% ee) and excellent diastereoselectivity. dicp.ac.cn This method involves a dynamic kinetic resolution process, allowing for the efficient conversion to a single stereoisomer. dicp.ac.cn

Chiral Pool Synthesis: An alternative strategy utilizes readily available chiral starting materials, such as amino acids. An efficient five-step synthetic route has been developed to convert optically pure amino acids into 1,2-diamines, which are then cyclized to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov While this method proved challenging for the 3-phenyl analog due to racemization, it represents a viable strategy for accessing chiral building blocks. nih.gov

The table below summarizes key findings in the stereoselective synthesis of related piperazinone structures.

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Enantiomeric Excess (ee) | Reference |

| Asymmetric DROC | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile | One-pot, three-step sequence | Up to 99% | acs.org |

| Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | Pyrazin-2-ols | Dynamic kinetic resolution | Up to 90% | dicp.ac.cn |

| Chiral Pool Synthesis | N/A (from chiral amino acids) | Amino acids | 5-step conversion to diamine precursor | High (racemization noted for phenyl analog) | nih.govnih.gov |

Application of Transition Metal-Catalyzed Reactions in Key Synthetic Steps

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules under mild conditions with high efficiency and selectivity. The synthesis of this compound and its analogs heavily relies on such methodologies for key bond formations.

Palladium (Pd) Catalysis: Palladium catalysts are versatile tools for C-N and C-C bond formation. The Buchwald-Hartwig amination is a standard method for constructing the N-aryl bond, which could be used to couple 2-chloro-1-bromobenzene with a piperazin-2-one (B30754) precursor. nih.gov Additionally, palladium-catalyzed cascade reactions, involving the oxidative addition of a Pd(0) species to an aryl iodide, have been developed to assemble the piperazinone core in a one-pot process. thieme-connect.com Asymmetric hydrogenation of pyrazin-2-ols using palladium catalysts also provides a key route to chiral piperazinones. dicp.ac.cn

Iridium (Ir) Catalysis: Iridium complexes are particularly effective in photoredox catalysis and C-H activation. Visible-light-promoted photoredox catalysis using iridium complexes enables the C-H functionalization of piperazines, offering a modern approach to diversification. mdpi.com While demonstrated on piperazines, the principle is applicable to the piperazinone core. Furthermore, iridium catalysts have been used for the regio- and diastereoselective [3+3]-cycloaddition of imines to form C-substituted piperazines. acs.org

Copper (Cu) Catalysis: The Ullmann-Goldberg reaction, often catalyzed by copper, is a classical method for N-arylation and provides an alternative to palladium-catalyzed routes for forming the crucial N-aryl bond of the target molecule. nih.gov

These catalytic methods are indispensable for constructing the aryl-piperazinone scaffold efficiently and for introducing functional diversity.

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption. An eco-friendly, microwave-assisted method has been reported for the synthesis of trazodone (B27368) analogs, which share the arylpiperazine motif. researchgate.net This protocol uses the greener solvent ethanol (B145695) or can be performed under solvent-free conditions, significantly improving the environmental profile of the synthesis. researchgate.net

Catalytic and Atom-Economical Reactions: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The development of a highly efficient, convergent synthesis for the drug Aprepitant by Merck is a landmark example. epa.gov The redesigned route utilizes a catalytic asymmetric reaction and a crystallization-induced asymmetric transformation, which drastically reduces waste, raw material usage, and energy requirements compared to the original synthesis. epa.gov

Use of Greener Solvents and Conditions: The use of visible-light photoredox catalysis represents another green approach, as it often proceeds under mild conditions and can reduce the reliance on toxic reagents. mdpi.comorganic-chemistry.org The development of syntheses in water or other environmentally benign solvents is also a key goal.

The application of these principles not only minimizes environmental impact but also often leads to more efficient and cost-effective manufacturing processes.

Mechanistic Investigations of Novel Synthetic Transformations

Understanding reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Several mechanistic studies have provided valuable insights into the formation of piperazinone and related heterocyclic rings.

Stepwise Hydrogenation and Dynamic Kinetic Resolution: In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, mechanistic studies suggest a stepwise hydrogenation process. dicp.ac.cn The reaction is believed to proceed through enamine-imine tautomerization, which enables a dynamic kinetic resolution, ultimately leading to a single, highly enantioenriched product. dicp.ac.cn

Radical Pathways: Radical mechanisms have been implicated in several relevant transformations. In the reaction of piperazin-2-one with triethyl phosphite, the formation of an unexpected monophosphonylation product was suggested to occur, at least in part, via a radical mechanism. nih.gov Photoredox-catalyzed C-H functionalization of piperazines proceeds via single-electron transfer (SET) from an excited iridium catalyst to generate a radical cation intermediate, which then undergoes further reaction. mdpi.com

Cascade Reaction Mechanisms: For a palladium-catalyzed three-component cascade synthesis of piperazinones, the proposed mechanism involves an initial oxidative addition of the Pd(0) catalyst to an aryl iodide. thieme-connect.com This is followed by the creation of a π-allyl palladium intermediate from an allene, which then undergoes an intramolecular nucleophilic attack by a secondary amine to close the ring. thieme-connect.com

These mechanistic investigations are crucial for the rational design of more efficient and selective synthetic routes to complex molecules like this compound.

Chemical Reactivity and Derivatization Strategies of 3 2 Chlorophenyl Piperazin 2 One

Functionalization Reactions at the Piperazinone Nitrogen Atoms

The piperazinone ring contains two nitrogen atoms, N1 and N4, which are key sites for functionalization, most commonly through alkylation, acylation, and arylation reactions.

N-Alkylation: The secondary amine at the N4 position is readily alkylated. Standard procedures involve reacting the parent compound with an alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a base like sodium hydroxide (B78521) in a suitable solvent system such as aqueous acetone. globalresearchonline.net Reductive amination offers an alternative and often milder route for N-alkylation. nih.govmdpi.com This method typically involves the reaction of the piperazinone with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165). nih.govmdpi.comnih.gov For instance, microwave-assisted reductive alkylation with an appropriate aldehyde in ethanol (B145695) with sodium borohydride can yield N-alkylated products efficiently. nih.gov To achieve mono-alkylation and avoid di-alkylation, especially when using dihaloalkanes, an excess of the piperazine (B1678402) starting material is often employed. nih.govresearchgate.net Alternatively, protecting one of the nitrogen atoms, for example with a Boc group, allows for selective alkylation of the other nitrogen, followed by deprotection. researchgate.net

N-Acylation: The N4 nitrogen can also be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, 1-(2-chlorophenyl)piperazin-2-one (B174516) can be reacted with various benzoyl chlorides to yield N-benzoyl derivatives. google.com

N-Arylation: The introduction of an aryl group at the N4 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com

The reactivity of the N1 nitrogen, being part of an amide linkage, is generally lower than the N4 secondary amine. Functionalization at this position often requires harsher conditions or different synthetic strategies.

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The 2-chlorophenyl ring attached to the N1 position of the piperazinone core is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further diversification of the molecule.

Electrophilic Aromatic Substitution (EAS): The chlorine atom and the piperazinone substituent influence the regioselectivity of electrophilic substitution on the phenyl ring. The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect. uci.edulibretexts.org The N-piperazinone group is also generally considered a deactivating group with ortho-, para-directing effects. uci.edu Therefore, electrophilic reactions like halogenation, nitration, or Friedel-Crafts reactions would be expected to yield a mixture of substituted products, with the incoming electrophile adding to the positions ortho and para to the existing substituents. uci.edulibretexts.orgnih.gov The precise outcome will depend on the specific reaction conditions and the nature of the electrophile. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be replaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. google.comchadsprep.com SNAr reactions are a powerful tool for creating C-N bonds, for example, by reacting the chloro-substituted compound with N-H containing heterocycles in the presence of a base. nih.govznaturforsch.com The reaction conditions, such as the choice of solvent (e.g., DMSO) and base (e.g., K2CO3), are crucial for the success of these transformations. google.comznaturforsch.com

Transformations Involving the Amide Carbonyl Group

The amide carbonyl group within the piperazinone ring offers another handle for chemical modification, primarily through reduction or conversion to a thioamide.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH2), thereby converting the piperazin-2-one (B30754) to a piperazine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. mdpi.com This reduction significantly alters the geometry and basicity of the heterocyclic ring.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form a thioamide. This is commonly accomplished by treating the piperazinone with Lawesson's reagent or phosphorus pentasulfide (P4S10). This modification can impact the compound's hydrogen bonding capacity and electronic properties.

Ring-Opening and Ring-Expansion Reactions of the Piperazinone Heterocycle

The piperazinone ring can undergo cleavage or expansion under specific conditions, leading to structurally distinct molecular frameworks.

Ring-Opening: The amide bond in the piperazinone ring can be cleaved by hydrolysis, typically under strong acidic or basic conditions, to yield an N-(2-aminoethyl)-N-(2-chlorophenyl)amino acid derivative. Reductive cleavage can also lead to ring-opened products.

Ring-Expansion: Ring expansion reactions of cyclic systems are known in organic chemistry and can occur through various mechanisms, such as the Tiffeneau–Demjanov rearrangement or other pinacol-type rearrangements. wikipedia.org For instance, selective catalytic hydrogenation of a related 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione has been shown to result in a nine-membered nitrogen-containing heterocycle through a novel ring cyclization–expansion reaction. port.ac.uk While specific examples for 3-(2-chlorophenyl)piperazin-2-one are not prevalent in the searched literature, analogous transformations could potentially be applied.

Chemo- and Regioselective Modifications for Libraries of Analogs

The differential reactivity of the functional groups in this compound allows for chemo- and regioselective modifications, which is crucial for the synthesis of analog libraries.

Chemoselectivity: The N4 secondary amine is significantly more nucleophilic than the N1 amide nitrogen. This difference allows for selective functionalization at the N4 position (e.g., alkylation, acylation) while leaving the N1 position and the aromatic ring untouched, especially under mild conditions. nih.govresearchgate.net For example, reductive amination will selectively occur at the N4 amine. nih.gov

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the chlorine atom and the piperazinone substituent guide the incoming electrophile primarily to the ortho and para positions of the chlorophenyl ring. uci.edulibretexts.org The steric hindrance imposed by the piperazinone moiety might favor substitution at the less hindered para position.

By strategically combining these selective reactions, a diverse library of analogs can be constructed. For instance, a common synthetic strategy involves first performing an N-alkylation at the N4 position, followed by a modification on the chlorophenyl ring or the amide carbonyl. globalresearchonline.netgoogle.com This modular approach enables the systematic exploration of the chemical space around the this compound core.

Table of Reaction Types and Conditions for Derivatization

| Reaction Type | Reagent/Catalyst | Position(s) Modified | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaOH) globalresearchonline.net | N4 | N4-Alkylpiperazinone |

| Reductive Amination | Aldehyde, Reducing Agent (e.g., NaBH(OAc)3) nih.gov | N4 | N4-Alkylpiperazinone |

| N-Acylation | Acyl chloride, Base google.com | N4 | N4-Acylpiperazinone |

| N-Arylation | Aryl halide, Pd catalyst (Buchwald-Hartwig) mdpi.com | N4 | N4-Arylpiperazinone |

| Electrophilic Halogenation | X2, Lewis Acid (e.g., FeX3) uci.edu | Chlorophenyl Ring | Halogen-substituted phenyl derivative |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2), Base (e.g., K2CO3) nih.govznaturforsch.com | Chlorophenyl Ring (C-Cl) | Substituted phenyl derivative |

| Amide Reduction | LiAlH4 or BH3 mdpi.com | C2 (Carbonyl) | Piperazine |

| Amide Thionation | Lawesson's Reagent | C2 (Carbonyl) | Piperazine-2-thione |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Chlorophenyl Piperazin 2 One Derivatives

Development of Quantitative Structure-Activity Relationship (QSAR) ModelsNo QSAR models, which mathematically relate chemical structure to biological activity, have been developed or published for this class of compounds.

Without any primary or secondary research sources to draw upon, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on 3-(2-Chlorophenyl)piperazin-2-one.

Pharmacological and Biological Activity Profiling of 3 2 Chlorophenyl Piperazin 2 One and Its Analogs

Investigation of Antineoplastic Activities and Underlying Mechanisms

Derivatives of piperazine (B1678402) have shown considerable promise as anticancer agents, exhibiting a range of activities against various cancer cell lines. researchgate.netnih.gov The structural diversity of these compounds allows for the fine-tuning of their biological effects.

Inhibition of Cellular Proliferation and Cytotoxicity in Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of piperazine derivatives on cancer cells. For instance, certain piperazin-2-one (B30754) based structures have been shown to decrease cell viability by more than 50% in cell lines such as HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251 at a concentration of 50 µM. nih.gov However, a lack of selectivity was noted as similar toxicity was observed in non-malignant HUVEC cells. nih.gov

In another study, a series of new 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects. nih.gov These compounds were designed based on previous findings that showed the piperazine linker to be beneficial for activity against liver (HEP3B), colon (HCT116), and neuroblastoma (SHSY5Y) cell lines. nih.gov

Furthermore, novel piperazine-1,2,3-triazole compounds have been developed and screened against a panel of 16 human cancer cell lines, including several pancreatic cancer lines (MiaPaCa2, BxPC3, AsPC-1, Capan-2, HPAC, PANC-1, and the drug-resistant CFPAC1). nih.govdundee.ac.uk Modifications to different parts of the lead molecule resulted in analogs with varying degrees of cytotoxicity, with some showing sub-micromolar GI50 values against pancreatic cancer cells. nih.govdundee.ac.uk For example, compound 52 (structure not fully detailed in the source) was found to be 10–20 fold more active than its analog 51 , with GI50 values ranging from 0.43 µM in HPAC cells to 0.61 µM in PANC-1 cells. nih.govdundee.ac.uk

Table 1: Cytotoxic Activity of Selected Piperazine Analogs

| Compound/Analog | Cancer Cell Line(s) | Activity/Finding |

|---|---|---|

| Piperazin-2-one derivatives (4e and 6) | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | >50% decrease in cell viability at 50 µM nih.gov |

| 3(2H)-pyridazinone with piperazinyl linker | AGS (gastric adenocarcinoma) | Evaluated for anti-proliferative effects nih.gov |

| Piperazine-1,2,3-triazole analog 35 | BxPC-3 (pancreatic) | GI50 of 3.7 µM nih.govdundee.ac.uk |

| Piperazine-1,2,3-triazole analog 52 | HPAC, PANC-1 (pancreatic) | GI50 of 0.43 µM (HPAC) and 0.61 µM (PANC-1) nih.govdundee.ac.uk |

| Phthalazine−piperazine−pyrazole conjugate 5i | MCF-7, A549, DU-145 | Comparable activity to Etoposide researchgate.net |

Induction of Apoptosis and Necroptosis Pathways

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.gov Piperazine derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a novel piperazine derivative, SJ-8002, induced apoptosis in human hepatocellular carcinoma (HepG2) cells, evidenced by DNA fragmentation, morphological changes, cytochrome c release, and caspase-3 activation. nih.gov

Another study on a piperazine derivative, CB01, in glioblastoma (U87) and cervix cancer (HeLa) cells showed it to be highly cytotoxic, inducing classic apoptotic features like DNA fragmentation and nuclear condensation. researchgate.net This was accompanied by the upregulation of apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax, suggesting induction of the intrinsic mitochondrial signaling pathway. researchgate.net Similarly, newly synthesized purine (B94841) nucleobase analogs containing a 6-substituted piperazine were found to induce apoptosis in hepatocellular carcinoma cells. nih.gov The induction of apoptosis is a common mechanism for purine analogs. nih.gov

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. mdpi.com Some piperazine analogs have been found to modulate cell cycle progression in cancer cells. For example, a new class of thiosemicarbazones containing a piperazine fragment was shown to inhibit the cell cycle at the G1/S phase. nih.gov

In another example, the anticancer agent genistein (B1671435) was found to suppress the proliferation of bladder cancer T24 cells by inducing cell cycle arrest at the G2/M phase. mdpi.com This arrest was associated with the downregulation of cyclins A and B1 and the upregulation of the Cdk inhibitor p21. mdpi.com The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). youtube.com

Impact on Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov The piperazine derivative SJ-8002 has demonstrated anti-angiogenic properties. nih.gov In vivo, it reduced neovascularization in chick embryos and inhibited bFGF-induced angiogenesis. nih.gov In vitro, SJ-8002 inhibited the proliferation, migration, invasion, and tube formation of bovine aortic endothelial cells (BAECs). nih.gov

Pancreatic cancer is known for its highly metastatic nature, which poses a significant challenge for treatment. nih.govdundee.ac.uk The development of piperazine-containing compounds that can inhibit metastasis is therefore of great interest.

Identification of Specific Molecular Targets and Signaling Pathways

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Research into piperazine analogs has revealed several potential targets. For example, a novel piperazine derivative, C505, was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us

In the context of pancreatic cancer, piperazine-1,2,3-triazole leads were designed as inhibitors of the S100A2–p53 protein–protein interaction. nih.govdundee.ac.uk S100A2 is a protein that can inhibit the tumor suppressor p53, leading to cancer cell proliferation. nih.govdundee.ac.uk Molecular docking studies of these compounds supported their interaction within the S100A2–p53 binding groove. nih.govdundee.ac.uk

Furthermore, some phthalazine−piperazine−pyrazole conjugates have been screened for their inhibitory activity against VEGFR‐2 tyrosine kinase. researchgate.net In another study, newly synthesized purine analogs with a piperazine substituent were shown to inhibit c-Src, a promising target in anticancer drug discovery, leading to apoptosis in liver cancer cells. nih.gov

Neuropharmacological Research and Potential as Central Nervous System (CNS) Agents

The piperazine scaffold is also prevalent in compounds with activity in the central nervous system. silae.it For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a metabolite of the antidepressant trazodone (B27368), is a psychoactive substance that acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors.

A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized and evaluated as potential CNS agents. nih.gov Molecular docking studies suggested that these compounds bind to the GABAA receptor, and in vivo studies in mice showed that some compounds possessed potent anxiolytic and skeletal muscle relaxant activity. nih.gov

Analogs of 3-(2-chlorophenyl)pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant and analgesic activity. nih.gov One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was found to likely exert its effect through interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 2: CNS Activity of Selected Piperazine Analogs

| Compound/Analog | Proposed/Investigated Activity | Molecular Target/Mechanism |

|---|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) | Psychoactive | Partial agonist at 5-HT2C; antagonist at 5-HT2B and 5-HT3 |

| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | Anxiolytic, Skeletal muscle relaxant | Binding to GABAA receptor nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Anticonvulsant, Analgesic | Interaction with voltage-sensitive sodium and L-type calcium channels nih.gov |

Receptor Binding Affinities and Selectivity Profiles

Analogs of 3-(2-Chlorophenyl)piperazin-2-one, particularly those featuring the chlorophenylpiperazine (B10847632) scaffold, have been extensively studied for their binding characteristics at various neurotransmitter receptors. Research demonstrates that these compounds exhibit a range of affinities, from high to moderate, for several key central nervous system targets.

Notably, chlorophenylpiperazine derivatives show significant interaction with dopamine (B1211576), serotonin (B10506), and sigma (σ) receptors. For instance, one analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is distinguished as one of the most potent dopamine transporter (DAT) ligands identified, with a dissociation constant (Ki) of 0.04 nM. wikipedia.org This compound displays remarkable selectivity for DAT over the norepinephrine (B1679862) transporter (NET; Ki = 1107 nM) and the serotonin transporter (SERT; Ki = 802 nM). wikipedia.org

In another series of analogs, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) emerged as a highly potent and selective ligand for the dopamine D4 receptor, with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. nih.govconsensus.app Furthermore, certain trazodone derivatives bearing a 3-chlorophenylpiperazine moiety show high affinity for serotonin 5-HT1A receptors (Ki = 16 nM) and moderate affinity for 5-HT7 receptors (Ki = 278 nM). nih.gov

A series of chlorophenylpiperazine analogs also demonstrated high-to-moderate affinity for both σ1 and σ2 receptor subtypes. nih.gov The table below summarizes the binding affinities of selected chlorophenylpiperazine analogs at various receptors.

| Compound | Target Receptor | Binding Affinity (Ki or IC50, nM) | Selectivity | Reference |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) | 0.04 | ~27,675x vs NET; ~20,050x vs SERT | wikipedia.org |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Norepinephrine Transporter (NET) | 1107 | - | wikipedia.org |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Serotonin Transporter (SERT) | 802 | - | wikipedia.org |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | 0.057 | >10,000x vs D2 Receptor | nih.govconsensus.app |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | Serotonin 5-HT1A Receptor | 16 | ~17x vs 5-HT7 Receptor | nih.gov |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | Serotonin 5-HT7 Receptor | 278 | - | nih.gov |

Modulatory Effects on Neurotransmitter Systems

The binding of chlorophenylpiperazine analogs to neurotransmitter receptors translates into significant modulatory effects on their respective systems. The primary mechanisms observed are receptor antagonism, agonism, and reuptake inhibition.

Compounds with high affinity for the dopamine transporter, such as 3C-PEP, function as potent dopamine reuptake inhibitors. wikipedia.org This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. Similarly, related compounds like m-chlorophenylpiperazine (mCPP) strongly inhibit monoamine reuptake via the serotonin transporter. farmaceut.org

Other analogs act as direct receptor modulators. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent antagonist at the dopamine D4 receptor. nih.gov In the serotonergic system, compounds like mCPP and trifluoromethylphenylpiperzine (TFMMPP) have been shown to act as agonists at 5-HT1A receptors. farmaceut.orgsilae.it Certain trazodone analogs with the chlorophenylpiperazine structure function as dual antagonists of 5-HT1A and 5-HT7 receptors. nih.gov This multifaceted activity on dopamine and serotonin systems underscores the potential of these compounds to fine-tune neurotransmitter signaling. ijrrjournal.com

Preclinical Evaluation in Relevant Neurological Disease Models

The diverse receptor activity of chlorophenylpiperazine derivatives has prompted their evaluation in various preclinical models of neurological and psychiatric disorders.

In models relevant to depression, a dual 5-HT1A/5-HT7 receptor antagonist (a hexyl trazodone analog containing the 3-chlorophenylpiperazine moiety) demonstrated significant antidepressant-like activity in the mouse forced swim test, dose-dependently reducing immobility time. nih.gov

For Alzheimer's disease, newly designed piperazine derivatives have been tested in animal models, showing an ability to reduce both amyloid and Tau pathologies while also preserving memory. nih.gov These multi-effect compounds were engineered to possess both anti-amyloid properties and acetylcholinesterase inhibition activity. nih.gov The use of chemical-toxin agents like scopolamine (B1681570) or okadaic acid can also induce neurological deficits in animal models that resemble symptoms of Alzheimer's, providing a platform for testing such therapeutic candidates. nih.gov

Furthermore, the potent antinociceptive properties of certain [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogs have been demonstrated in the mouse hot-plate test, indicating potential for pain management. nih.gov The efficacy in this thermal nociceptive model was comparable to that of morphine. nih.gov

Mechanism of Action in Psychiatric Disorders

The therapeutic potential of this compound analogs in psychiatric disorders is rooted in their modulation of key neurotransmitter systems implicated in these conditions.

Depression: The mechanism for antidepressant effects is linked to the modulation of serotonin receptors. nih.gov Dual antagonists of 5-HT1A and 5-HT7 receptors are of particular interest. nih.gov The 5-HT1A receptor is a well-established target for antidepressant drugs, and its stimulation leads to the inhibition of adenylyl cyclase through Gi/o proteins. nih.gov

Schizophrenia: The serotonergic system is also implicated in the symptoms of schizophrenia. Studies with m-chlorophenylpiperazine, a serotonin partial agonist, have shown that it can significantly increase the positive symptoms of schizophrenia in neuroleptic-free patients. nih.gov This suggests that the modulation of serotonin systems by these compounds could influence psychotic symptoms. nih.gov

Anxiety and Psychostimulant Abuse: The anxiolytic effects of piperazine derivatives are often linked to their agonist activity at 5-HT1A receptors. silae.it For disorders related to psychostimulant abuse, the mechanism involves targeting the dopamine transporter. Selective σ2 ligands and DAT inhibitors are being actively investigated as potential medications to reduce the stimulant and neurotoxic effects of drugs like cocaine and methamphetamine. nih.gov The high affinity of some chlorophenylpiperazine analogs for DAT makes them promising candidates for this therapeutic area. wikipedia.orgnih.gov

Assessment of Antimicrobial and Antiviral Properties

The piperazine scaffold is a component of many agents with antimicrobial and antiviral activities. nih.govapjhs.com

Antimicrobial Activity: Piperazine derivatives have demonstrated notable antibacterial and antifungal properties. apjhs.com Studies show that these compounds can inhibit the growth of various bacterial strains, including Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov Some derivatives have also exhibited significant activity against fungi such as Trichoderma viride. nih.gov The proposed mechanism often involves the disruption of the bacterial cell membrane or interference with critical metabolic pathways.

Antiviral Activity: The antiviral potential of piperazine derivatives has been explored against several viruses. Analogs of a compound known as nucleozin, which incorporate a piperazine ring, have shown promising activity against the influenza virus by inducing the aggregation of the viral nucleoprotein (NP). researchgate.netplos.org More recently, piperazine-based compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking studies, encouraged by the known antiviral activity of existing piperazine-containing drugs like Indinavir. nih.gov

Immunomodulatory and Anti-inflammatory Effects

Derivatives of piperazine have been shown to possess significant immunomodulatory and anti-inflammatory properties. thieme-connect.com

The anti-inflammatory effects are often attributed to their ability to modulate the production of pro-inflammatory cytokines. For example, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce paw edema and cell migration in a carrageenan-induced pleurisy model. nih.gov This effect was associated with a reduction in the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Similarly, the well-known antihistamine Cetirizine, which contains a chlorophenyl-piperazine structure, exhibits anti-inflammatory properties independent of H1 receptor antagonism by suppressing the NF-κB pathway and inhibiting the expression of VCAM-1. wikipedia.org

Studies on other piperazine derivatives have shown they can decrease acute inflammation. nih.gov This broad anti-inflammatory potential suggests that compounds like this compound and its analogs could be valuable in conditions characterized by inflammatory processes.

Evaluation of Enzyme Inhibition or Activation Profiles

Chlorophenylpiperazine derivatives have been found to interact with and inhibit several important enzymes.

Cytochrome P450 (CYP) Enzymes: In vitro studies have revealed that chlorophenylpiperazine can exert significant inhibitory effects on various CYP isoenzymes, which are crucial for drug metabolism. researchgate.net These include CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This indicates a potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes.

Other Enzymes: Research into the anticancer properties of piperazine derivatives has identified specific enzyme targets. For instance, some compounds structurally related to N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide have shown potential as inhibitors of polo-like kinase 1 (Plk1), an enzyme often overexpressed in cancers. Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells. Additionally, as part of a multi-target strategy for Alzheimer's disease, some piperazine derivatives have been designed to inhibit acetylcholinesterase, an enzyme central to cholinergic neurotransmission. nih.gov

Medicinal Chemistry Applications and Drug Design Strategies Utilizing the 3 2 Chlorophenyl Piperazin 2 One Scaffold

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical starting point that has shown promising biological activity and serves as the foundation for developing a drug candidate. biobide.com The process of identifying and refining these leads is a cornerstone of medicinal chemistry. The 3-(2-chlorophenyl)piperazin-2-one scaffold is a valuable template for generating lead compounds due to its proven presence in biologically active molecules.

Lead optimization is the iterative process of modifying the lead compound's structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. biobide.comcriver.com A key strategy in this process is the systematic exploration of the Structure-Activity Relationship (SAR). SAR studies investigate how specific changes to a molecule's structure affect its biological activity. nih.gov For the this compound scaffold, this involves modifying the phenyl ring, the piperazinone core, and the substituents attached to the nitrogen atoms. For instance, altering the position or nature of the substituent on the phenyl ring (e.g., changing the chlorine to another halogen or an electron-donating group) can significantly impact target binding affinity and selectivity. nih.gov Similarly, substitutions on the piperazinone ring can influence the molecule's conformation and interaction with the target protein.

Table 1: Illustrative Structure-Activity Relationship (SAR) Exploration of a Phenylpiperazine Scaffold This table is a generalized representation of SAR principles applied to a phenylpiperazine core, similar to the subject scaffold.

| Scaffold Position | Modification | Observed Effect on Activity | Rationale/Interpretation |

|---|---|---|---|

| Phenyl Ring | Change chloro position (ortho, meta, para) | Alters potency and selectivity | The position of the substituent affects the electronic distribution and steric fit within the target's binding pocket. |

| Phenyl Ring | Substitute Cl with F, Br, or CH3 | Variable changes in activity | Different substituents modify lipophilicity, electronic properties, and potential for hydrogen bonding, influencing target interaction. nih.gov |

| Piperazine (B1678402) Nitrogen | Add alkyl chains of varying lengths | Can impact potency and selectivity | The linker length is often crucial for optimal positioning of the pharmacophore within the binding site. nih.gov |

| Piperazinone Carbonyl | Reduce to hydroxyl or remove | Typically leads to loss of activity | The carbonyl group may be a key hydrogen bond acceptor, essential for anchoring the ligand to the target. |

Rational Drug Design Methodologies based on Target Structures

Once a biological target is identified and its three-dimensional structure is known, rational drug design methodologies can be employed to create potent and selective inhibitors. nih.gov This structure-based drug design approach is highly effective for optimizing ligands derived from the this compound scaffold.

A primary technique is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Researchers can dock derivatives of the this compound scaffold into the active site of a target enzyme or receptor. The docking simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding pocket. researchgate.net This information guides the design of new analogs with improved complementarity and, consequently, higher binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket near the chlorophenyl group, medicinal chemists can design new derivatives with additional hydrophobic substituents to fill that pocket, potentially increasing potency.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be "grown" or linked with other fragments to create a more potent, lead-like molecule.

The this compound scaffold and its constituent parts are well-suited for FBDD. The chlorophenylpiperazine (B10847632) moiety itself can be considered a valuable fragment. Its rigid structure and defined substitution pattern provide a solid anchor point for binding. If this fragment shows even weak affinity for a target, it can be elaborated upon. Medicinal chemists can systematically add functional groups to the piperazine nitrogen or modify the lactam ring to explore adjacent binding pockets on the protein surface, progressively building a high-affinity ligand. This bottom-up approach is an efficient method for exploring chemical space and identifying novel lead compounds.

Design of Prodrugs and Targeted Delivery Systems

A common challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or an inability to reach the target site in the body. The prodrug approach is a powerful strategy to address these issues. wiley.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. slideshare.net

Derivatives of the this compound scaffold can be designed as prodrugs to enhance their delivery. For example, if a compound has poor water solubility, a polar, water-solubilizing group (like a phosphate (B84403) or an amino acid) can be attached to the piperazine nitrogen. This group would be designed to be cleaved by enzymes in the body, releasing the active drug. wiley-vch.de

Targeted delivery systems aim to increase the concentration of a drug at a specific site, such as a tumor or the brain, thereby enhancing efficacy and reducing systemic side effects. nih.gov The this compound scaffold can be incorporated into such systems. For instance, it could be conjugated to a molecule that specifically binds to a transporter protein or receptor that is overexpressed on cancer cells or at the blood-brain barrier. nih.gov

Development of Multi-Target Directed Ligands for Complex Diseases

Complex multifactorial diseases, such as Alzheimer's disease (AD) and other neurodegenerative disorders, involve multiple pathological pathways. nih.gov The traditional "one drug, one target" approach is often insufficient for these conditions. The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—is a promising therapeutic strategy. researchgate.netnih.gov

The piperazine scaffold, a key component of this compound, is frequently used in the design of MTDLs for neurological disorders. researchgate.net By combining the piperazine core with other pharmacophores, researchers have created compounds that can, for example, inhibit both monoamine oxidases (MAOs) and cholinesterases (ChEs), two key enzyme families implicated in the progression of AD. researchgate.net For instance, studies have described piperazine-substituted chalcones that show inhibitory activity against MAO-B, AChE, and BACE-1, all significant targets in AD. researchgate.net Similarly, piperazine derivatives have been synthesized that demonstrate potent, selective inhibition of MAO-B while also inhibiting AChE, showcasing their potential as MTDLs. researchgate.net

Table 2: Examples of Piperazine-Based Multi-Target Directed Ligands

| Compound Series | Biological Targets | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine Chalcones | MAO-B, AChE, BChE | Neurodegenerative Diseases | Compound 2o showed notable inhibition of all three enzymes with IC50 values in the low micromolar range. | researchgate.net |

| N-methyl-piperazine Chalcones | MAO-B, AChE, BChE | Neurodegenerative Diseases | Compound 2k was a reversible and competitive MAO-B inhibitor (Ki = 0.21 µM) and also inhibited AChE. | researchgate.net |

| Piperine-Derived Ligands | Cholinesterases (ChEs), BACE1 | Alzheimer's Disease | Compound PD07 showed significant inhibition of ChEs and BACE1 and improved cognition in animal models. | nih.gov |

Addressing Drugability Challenges: Solubility, Metabolic Stability, and Permeability in Preclinical Studies

During preclinical development, promising drug candidates must be evaluated for their "drug-like" properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Key challenges include ensuring adequate solubility, metabolic stability, and permeability.

Solubility: Poor aqueous solubility can lead to low bioavailability. The this compound scaffold, while possessing some polar groups, can be part of larger, more lipophilic molecules with limited solubility. One strategy to improve this is through cocrystal formation. A recent study demonstrated that forming a cocrystal of the poorly soluble drug daidzein (B1669772) with piperazine significantly enhanced its solubility and bioavailability. nih.gov This cocrystal strategy could be applied to insoluble derivatives of the subject scaffold to improve their pharmaceutical properties.

Metabolic Stability: Compounds are often rapidly metabolized by enzymes in the liver, particularly the cytochrome P450 (CYP) family, leading to rapid clearance from the body. Medicinal chemists can improve metabolic stability by modifying the lead structure to block sites of metabolism. For piperazine-containing compounds, N-dealkylation or oxidation of the ring are common metabolic pathways. Strategic modifications, such as replacing a piperazine ring with a piperidine (B6355638) or introducing substituents that sterically hinder the metabolic site, have been shown to improve stability in rat liver microsomes. nih.gov

Permeability: For oral drugs, permeability across the intestinal wall is essential for absorption. For drugs targeting the central nervous system, crossing the blood-brain barrier is critical. The permeability of compounds based on the this compound scaffold is influenced by factors like lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Optimization of these properties is a balancing act; for example, increasing lipophilicity to enhance permeability can sometimes decrease solubility. Techniques like the parallel artificial membrane permeability assay (PAMPA) are used to assess a compound's ability to cross biological membranes and guide structural modifications to achieve the desired permeability profile. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies for 3 2 Chlorophenyl Piperazin 2 One and Its Analogs

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of metabolites of 3-(2-chlorophenyl)piperazin-2-one. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolic products. chemrxiv.org The precision of HRMS allows for the differentiation between molecules with very similar nominal masses, which is critical in complex biological matrices.

In the analysis of arylpiperazine derivatives, HRMS coupled with liquid chromatography (LC-HRMS/MS) facilitates the separation of metabolites from endogenous compounds prior to mass analysis. nih.govnih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial structural information, helping to pinpoint the sites of metabolic modification, such as hydroxylation, N-dealkylation, or glucuronidation. For instance, the accurate mass measurement of a metabolite can confirm the addition of an oxygen atom, and the subsequent fragmentation pattern can reveal its position on the aromatic ring or piperazine (B1678402) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation and conformational analysis of this compound and its analogs in solution. rsc.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the chemical environment of each atom, their connectivity, and spatial relationships. rsc.orgrsc.org

For arylpiperazine derivatives, NMR studies, particularly temperature-dependent experiments, can reveal the presence of different conformers in solution. rsc.orgresearchgate.net This is often due to the restricted rotation around the amide bond within the piperazin-2-one (B30754) ring and the interconversion of the piperazine ring's chair conformations. rsc.orgrsc.org The energy barriers for these conformational changes can be calculated from the coalescence temperatures observed in the NMR spectra, providing insights into the molecule's flexibility. researchgate.net In some cases, the axial conformation of substituted piperazines is found to be preferred. nih.gov The chemical shifts and coupling constants observed in the ¹H NMR spectrum can provide detailed information about the substitution pattern on the phenyl ring and the stereochemistry of the molecule. chemicalbook.comchemicalbook.comresearchgate.net

X-ray Crystallography for Determination of Solid-State Conformations and Co-Crystal Structures

X-ray crystallography provides the definitive determination of the three-dimensional structure of this compound and its analogs in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. preprints.orgunifr.chbiointerfaceresearch.com

For arylpiperazine derivatives, X-ray crystallography has been used to study the crystal structures of various analogs, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding and pi-pi stacking. preprints.orgmdpi.comnih.gov These interactions are crucial for understanding the packing of molecules in the crystal and can influence physical properties like solubility and melting point. iucr.org The solid-state conformation can be compared with the solution-state conformation determined by NMR to understand the effects of the crystal packing forces.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, LC-MS/MS) for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation of its isomers. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of synthesized compounds. nih.gov When coupled with a mass spectrometer (LC-MS/MS), it becomes a highly sensitive and selective technique for both qualitative and quantitative analysis. lcms.cznih.govchromatographyonline.comlcms.cz

Given that this compound possesses a chiral center at the C3 position of the piperazinone ring, the separation of its enantiomers is crucial. Chiral HPLC is the method of choice for this purpose, employing a chiral stationary phase to differentiate between the two enantiomers. azypusa.com This is critical as enantiomers can exhibit different pharmacological activities and metabolic profiles. LC-MS/MS methods can be developed for the robust and sensitive quantification of the individual enantiomers in various matrices. sielc.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its analogs. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. The resulting spectra serve as a molecular fingerprint, allowing for the identification of characteristic functional groups such as C=O (amide), N-H, C-Cl, and aromatic C-H bonds.

Furthermore, vibrational spectroscopy is a powerful tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and IR and Raman spectroscopy can be used to differentiate between them based on subtle shifts in their vibrational spectra. This is particularly important for pharmaceutical compounds as different polymorphs can have different bioavailability and stability. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies of 3 2 Chlorophenyl Piperazin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of a molecule. nih.govnih.gov By solving the Schrödinger equation for a given molecule, DFT can provide insights into its geometry, electronic properties, and reactivity.

For 3-(2-chlorophenyl)piperazin-2-one, DFT calculations would typically be performed using a basis set such as 6-31G* to optimize the molecular geometry and calculate various electronic descriptors. These calculations can reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. The MEP map can identify electrophilic and nucleophilic sites on the molecule, which is vital for predicting how it might interact with biological targets.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Molecular Electrostatic Potential (MEP) | Red regions (negative potential) around the carbonyl oxygen and chlorine atom; Blue regions (positive potential) around the amine protons. |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.govnih.gov This method is instrumental in understanding the binding mode of a potential drug molecule and in estimating its binding affinity. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. rsc.org

In the case of this compound, molecular docking studies would be conducted against a specific biological target, such as a receptor or enzyme implicated in a disease pathway. elsevierpure.com The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled to identify the most stable binding pose.

MD simulations would then be performed on the best-docked complex to observe its dynamic behavior. These simulations can provide information on the stability of the key interactions, such as hydrogen bonds and hydrophobic contacts, and can help to refine the binding mode predicted by docking.

Illustrative Data Table: Molecular Docking and MD Simulation Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) during MD |

| Example Kinase | -8.5 | ASP145, LYS72, PHE80 | 1.5 |

| Example GPCR | -7.9 | TYR115, SER203, TRP301 | 2.1 |

Note: The data in this table is illustrative and represents hypothetical results from molecular docking and dynamics simulations.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. nih.govresearchgate.net

For this compound, a pharmacophore model could be generated based on its structure and known active analogues. The key features might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amine proton), and an aromatic ring. This model could then be used to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Optimization

The assessment of a drug candidate's ADMET properties is a critical step in the drug discovery process. researchgate.netacs.org In silico ADMET prediction models can provide early-stage estimations of these properties, helping to identify potential liabilities and guide the optimization of lead compounds. nih.govjapsonline.com

For this compound, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions are based on the molecule's physicochemical properties and structural features.

Illustrative Data Table: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Human Oral Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity |

Note: The data in this table is illustrative and based on typical predictions from in silico ADMET models.

Homology Modeling for Target Protein Structure Prediction

In many cases, the three-dimensional structure of a biological target has not been experimentally determined. Homology modeling is a computational method that allows for the prediction of a protein's 3D structure based on its amino acid sequence and the experimentally determined structure of a homologous protein. nih.govuq.edu.au

If the target for this compound was a protein with an unknown structure, homology modeling could be used to build a reliable 3D model. This model could then be used for subsequent molecular docking and dynamics simulations to study the ligand-target interactions in detail. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template protein.

Future Research Directions and Translational Perspectives for 3 2 Chlorophenyl Piperazin 2 One Derived Compounds

Exploration of Novel Therapeutic Areas and Neglected Diseases

The inherent biological activity of the piperazine (B1678402) ring, a core component of many approved drugs, suggests that derivatives of 3-(2-chlorophenyl)piperazin-2-one could be effective in a wide range of diseases beyond their initial scope. mdpi.comresearchgate.net The arylpiperazine substructure, in particular, is a known pharmacophore for central nervous system (CNS) targets, including dopaminergic and serotoninergic receptors. nih.govresearchgate.net This opens avenues for developing novel treatments for psychiatric and neurodegenerative disorders. mdpi.com

Furthermore, the broad therapeutic spectrum of piperazine derivatives, which includes anticancer, antimalarial, and antimicrobial properties, indicates a significant potential for repurposing or developing new analogs for neglected tropical diseases and other underserved therapeutic areas. mdpi.comresearchgate.net For instance, recent studies have highlighted the antiparasitic activity of certain piperazine derivatives against Toxoplasma gondii, suggesting a potential new line of attack against this widespread parasite. acs.org The anticancer potential of piperazine-based compounds is also an area of intense research, with some derivatives showing significant activity against various cancer cell lines. researchgate.netnih.govnih.gov The exploration of these compounds as radioprotective agents is another emerging and promising field. nih.gov

Development of Advanced Delivery Systems and Nanotechnology Approaches

To maximize the therapeutic potential and overcome the limitations of conventional drug administration, the development of advanced delivery systems for this compound derivatives is crucial. Nanotechnology offers a promising platform to enhance the solubility, stability, and targeted delivery of these compounds. mdpi.com

Recent advancements in drug delivery have utilized various nanocarriers, such as lipid and polymer nanoparticles, to protect drugs from degradation and facilitate their transport across biological barriers. mdpi.com For example, piperazine-functionalized mesoporous silica (B1680970) nanorods have been successfully used as carriers for anticancer drugs, demonstrating increased drug loading and controlled release. nih.gov Another innovative approach involves conjugating piperazine-based compounds to humanized ferritin, creating a targeted delivery system for siRNA in cancer cells. nih.govacs.orgresearchgate.net These protein-based nanocarriers can be engineered for cell-specific targeting, potentially reducing off-target effects and improving the therapeutic index. researchgate.net

Table 1: Examples of Nanotechnology-Based Delivery Systems for Piperazine Derivatives

| Delivery System | Cargo | Target | Key Findings | Reference |

| Piperazine-functionalized SBA-15 nanorods | Gemcitabine (anticancer drug) | Cancer cells | Increased drug loading and controlled release. | nih.gov |

| Humanized Ferritin (HumAfFt) with piperazine-based compounds | siRNA | Cancer cells (via TfR1 receptor) | Efficient siRNA delivery and gene silencing. | nih.govacs.orgresearchgate.net |

Strategies for Combination Therapies with Existing Pharmaceutical Agents

Combining this compound derivatives with existing pharmaceutical agents presents a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages and associated toxicities. The synergistic effects of such combinations can target multiple pathways involved in a disease process.

For instance, in cancer therapy, combining a novel piperazine derivative with a standard chemotherapeutic agent could lead to a more potent antitumor effect. researchgate.net The natural compound piperine, which contains a piperidine (B6355638) ring, has been shown to have a synergistic effect with various drugs by enhancing their pharmacokinetic profiles. nih.gov This suggests that derivatives of this compound could be co-administered with other drugs to improve their bioavailability and efficacy. Furthermore, dual-acting ligands that target multiple receptors, such as histamine (B1213489) H3 and sigma-1 receptors, have shown promise in pain management, suggesting that combination therapies involving piperazine derivatives could be beneficial in this area as well. nih.gov

Addressing Challenges in Selectivity and Off-Target Effects

A critical aspect of drug development is ensuring high selectivity for the intended biological target to minimize off-target effects and associated toxicities. While the this compound scaffold offers a versatile platform, careful structural modifications are necessary to optimize its selectivity.

The substitution pattern on the piperazine ring and the phenyl ring can significantly influence the compound's binding affinity and selectivity for different receptors. mdpi.comnih.gov For example, in the development of pan-KRAS inhibitors, optimization of the phenyl piperazine ring system was crucial for improving binding affinity and achieving the desired inhibitory activity. acs.org Similarly, in the design of bacterial GUS inhibitors, the placement of the piperazine nitrogen and the addition of a cyclohexyl moiety were found to be critical for selectivity. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting the binding modes of these compounds and guiding the design of more selective analogs. nih.govacs.org By understanding the structure-activity relationships, researchers can rationally design derivatives with improved selectivity and a more favorable safety profile.

Innovation in Synthetic Methodologies for Industrial Scale-Up

The successful translation of a promising compound from the laboratory to the market hinges on the development of efficient, cost-effective, and scalable synthetic methods. While numerous methods exist for the synthesis of piperazine derivatives, many are not suitable for large-scale production due to factors such as low yields, harsh reaction conditions, or the use of expensive or hazardous reagents. nih.govmdpi.com

Recent innovations in synthetic chemistry are addressing these challenges. For example, microwave-assisted synthesis has been shown to be an eco-friendly and efficient method for producing trazodone (B27368) analogues, reducing reaction times and the use of hazardous solvents. nih.gov Copper-catalyzed one-pot procedures have also been developed for the efficient synthesis of complex piperazine-containing heterocycles. nih.gov Furthermore, advancements in C-H functionalization of the piperazine ring are opening up new possibilities for creating structural diversity, although challenges related to scalability and the use of metals remain. mdpi.com The development of large-scale synthesis protocols, such as those for piperazine-2,6-dione, are crucial for the production of dexrazoxane (B1684449) analogues and other important pharmaceutical intermediates. researchgate.net

Table 2: Comparison of Synthetic Methods for Piperazine Derivatives

| Method | Advantages | Challenges | Reference |

| Classical N-alkylation/arylation | Well-established | Can require harsh conditions, potential for side products | nih.govmdpi.com |

| Microwave-assisted synthesis | Faster, eco-friendly | Scalability can be a concern | nih.gov |

| Copper-catalyzed one-pot synthesis | High efficiency, good yields | Catalyst removal, cost | nih.gov |

| C-H functionalization | Access to novel structures | Long reaction times, use of metals, scalability | mdpi.com |

Bridging Preclinical Findings to Clinical Investigations and Development

The transition from promising preclinical data to successful clinical trials is a major hurdle in drug development. For derivatives of this compound, a clear and strategic pathway to clinical investigation is essential. This involves rigorous preclinical testing to establish a strong scientific rationale for their use in humans.

A thorough understanding of the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics is critical. nih.gov In vitro and in vivo studies are necessary to determine the compound's efficacy and to identify potential safety concerns. For example, preclinical studies on novel radioprotective piperazine derivatives have demonstrated their superior safety and efficacy compared to existing agents, providing a strong basis for their further clinical evaluation. nih.gov

The design of early-phase clinical trials should be informed by the preclinical data, with a focus on establishing the compound's safety, tolerability, and pharmacokinetic profile in humans. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies is crucial for navigating the complex process of clinical development and ultimately bringing these potentially life-saving therapies to patients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.